(5Z)-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
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Overview
Description
(5Z)-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione: is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the diazinane ring, followed by the introduction of the ethoxy and prop-2-enoxyphenyl groups through nucleophilic substitution reactions. The final step involves the addition of the methylphenyl group under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product. Advanced purification techniques such as chromatography and recrystallization are employed to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules. Its reactivity and stability make it a valuable subject for research in synthetic organic chemistry.
Biology: In biological research, the compound’s interactions with various biomolecules are explored to understand its potential as a therapeutic agent. Its ability to modulate biological pathways is of particular interest.
Medicine: The compound’s potential medicinal properties are investigated, including its use as a drug candidate for treating various diseases. Its interactions with cellular targets and its pharmacokinetic properties are key areas of study.
Industry: In industrial applications, the compound is explored for its potential use in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- (5Z)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
- (5Z)-5-[(3-ethoxy-4-but-2-enoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
Comparison: Compared to similar compounds, (5Z)-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione exhibits unique reactivity and stability due to the specific arrangement of its substituents
Properties
IUPAC Name |
(5Z)-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-4-12-30-19-11-8-16(14-20(19)29-5-2)13-18-21(26)24-23(28)25(22(18)27)17-9-6-15(3)7-10-17/h4,6-11,13-14H,1,5,12H2,2-3H3,(H,24,26,28)/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIFEVBHWAIESX-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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